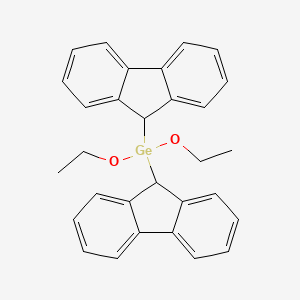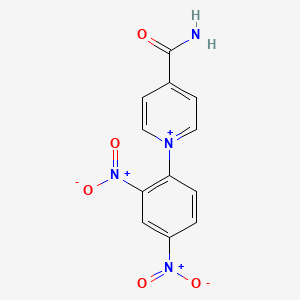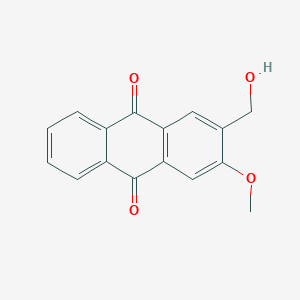
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a hydroxymethyl group and a methoxy group attached to the anthracene-9,10-dione core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione typically involves the functionalization of anthracene-9,10-dione. One common method is the hydroxymethylation of anthracene-9,10-dione using formaldehyde under acidic conditions. The methoxylation can be achieved by reacting the hydroxymethylated intermediate with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Carboxymethyl)-3-methoxyanthracene-9,10-dione.
Reduction: 2-(Hydroxymethyl)-3-hydroxyanthracene-9,10-dione.
Substitution: 2-(Hydroxymethyl)-3-(substituted)anthracene-9,10-dione.
科学的研究の応用
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)-anthracene-9,10-dione: Lacks the methoxy group, which may result in different chemical and biological properties.
3-Methoxyanthracene-9,10-dione:
2-(Hydroxymethyl)-3-hydroxyanthracene-9,10-dione: Contains a hydroxyl group instead of a methoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is unique due to the presence of both hydroxymethyl and methoxy groups, which can impart distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
537712-33-7 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-20-14-7-13-12(6-9(14)8-17)15(18)10-4-2-3-5-11(10)16(13)19/h2-7,17H,8H2,1H3 |
InChIキー |
PPPJBOAZTZXZGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1CO)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


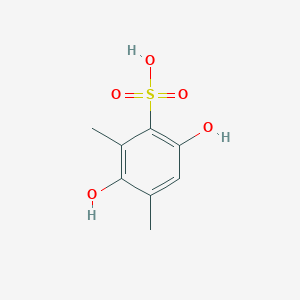
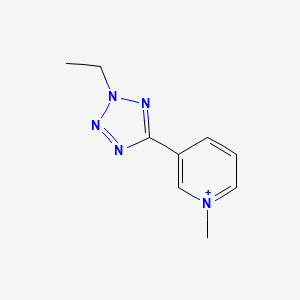
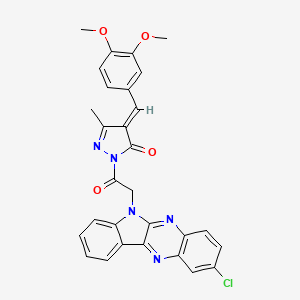
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

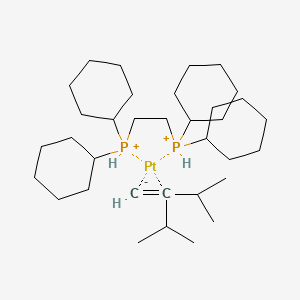
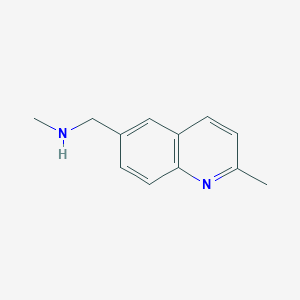
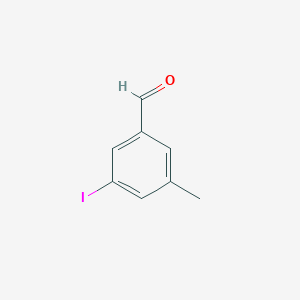
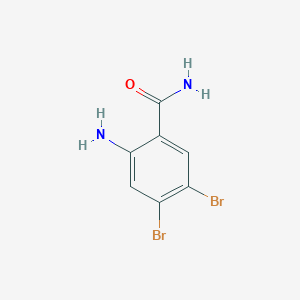
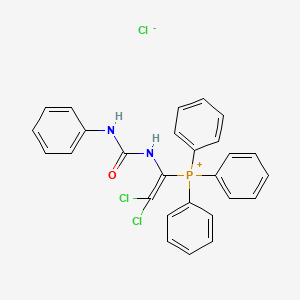
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
